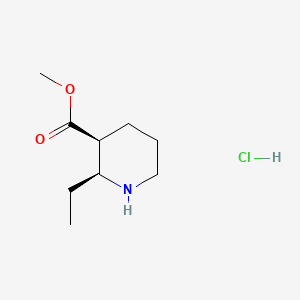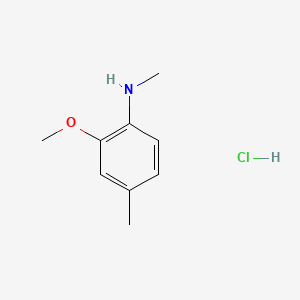
2-methoxy-N,4-dimethylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N,4-dimethylaniline hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N,4-dimethylaniline hydrochloride typically involves the methylation of aniline derivatives. One common method is the reaction of 2-methoxyaniline with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired compound in its hydrochloride form.
化学反応の分析
Types of Reactions: 2-Methoxy-N,4-dimethylaniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized products, including nitro compounds and carboxylic acids.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of different substituted anilines.
科学的研究の応用
2-Methoxy-N,4-dimethylaniline hydrochloride is widely used in scientific research due to its unique properties and reactivity. It serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Additionally, it is used in the study of organic reactions and mechanisms, providing valuable insights into the behavior of similar compounds.
作用機序
The mechanism by which 2-methoxy-N,4-dimethylaniline hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved in its mechanism of action can vary, but it often involves interactions with enzymes or receptors in biological systems.
類似化合物との比較
N,N-Dimethylaniline
4-Methoxyaniline
2-Methylaniline
3-Methoxyaniline
特性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC名 |
2-methoxy-N,4-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-2)9(6-7)11-3;/h4-6,10H,1-3H3;1H |
InChIキー |
IKDOYWQSKZLBGA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
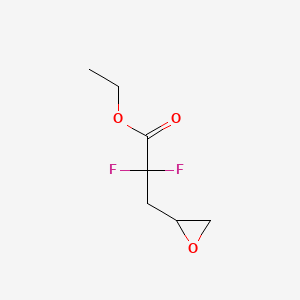
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
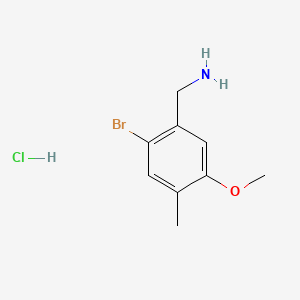
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
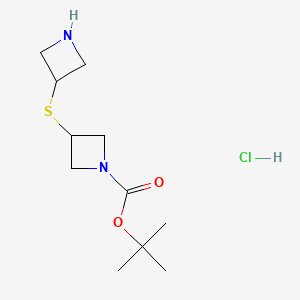
![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)

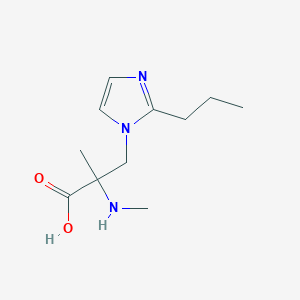
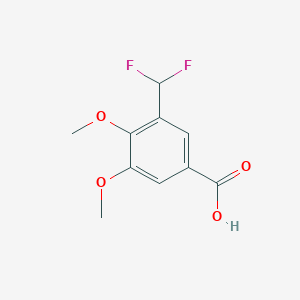
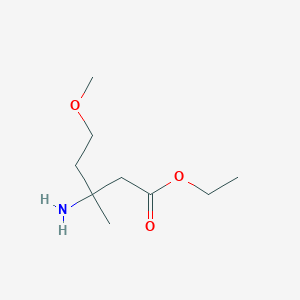
![Ethyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15299529.png)
